molecular formula C14H12N2O3S B7578515 Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Cat. No. B7578515
M. Wt: 288.32 g/mol
InChI Key: GNZHAAFIODTBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- is a compound that belongs to the sulfonamide family. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has a molecular weight of 319.36 g/mol and a melting point of 205-207°C.

Mechanism of Action

The exact mechanism of action of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- is not fully understood. However, it has been suggested that the compound acts as an inhibitor of carbonic anhydrase enzymes. The inhibition of these enzymes leads to a decrease in the production of bicarbonate ions, which in turn affects the pH of the surrounding environment.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory properties. The compound has been used in the treatment of glaucoma due to its ability to reduce intraocular pressure.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- in lab experiments is its availability and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- in scientific research. One direction is the development of new metal complexes using the compound as a ligand. Another direction is the synthesis of new compounds using Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- as a starting material. The compound can also be used in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can be achieved through the reaction of 2-aminobenzene sulfonamide with isatin in the presence of a base. The reaction yields the final product as a white solid.

Scientific Research Applications

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been extensively used in scientific research due to its unique properties. The compound has been used as a starting material for the synthesis of various other compounds. It has also been used as a ligand for the preparation of metal complexes. The compound has been used in the field of medicinal chemistry for the development of new drugs.

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13-9-10-5-4-8-12(14(10)15-13)16-20(18,19)11-6-2-1-3-7-11/h1-8,16H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZHAAFIODTBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

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